molecular formula C21H25FN2O3 B2556591 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone CAS No. 214627-82-4

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone

Cat. No. B2556591
CAS RN: 214627-82-4
M. Wt: 372.44
InChI Key: HCPYODFBLHRECO-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone, also known as FPE, is a chemical compound that has been the subject of extensive scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied in detail. In

Mechanism of Action

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor but to a lesser degree than the full agonist dopamine. It also has a high affinity for the D3 receptor, meaning that it binds to the receptor with high specificity. This compound has been shown to modulate the activity of the D3 receptor in various ways, including the inhibition of dopamine release and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and the regulation of intracellular signaling pathways. It has also been shown to affect the activity of other neurotransmitter systems, such as the serotonin and noradrenaline systems. This compound has been studied in animal models and has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone has several advantages for use in lab experiments, including its high affinity and specificity for the dopamine D3 receptor, its ability to modulate intracellular signaling pathways, and its potential therapeutic effects in various neurological disorders. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone, including the development of new therapies targeting the dopamine D3 receptor, the exploration of its potential therapeutic effects in other neurological disorders, and the investigation of its potential toxicity and side effects. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been explored in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its use in lab experiments and potential clinical applications.

Synthesis Methods

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone can be synthesized using various methods, including the reaction of 4-(4-fluorophenyl)piperazine with 3-(2-hydroxypropoxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different starting materials and reagents, but the overall process involves the formation of a carbon-carbon bond between the phenyl and piperazine rings.

Scientific Research Applications

1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have an affinity for the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been used as a tool to study the role of the D3 receptor in these disorders and to develop new therapies targeting this receptor.

properties

IUPAC Name

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-16(25)17-2-8-21(9-3-17)27-15-20(26)14-23-10-12-24(13-11-23)19-6-4-18(22)5-7-19/h2-9,20,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYODFBLHRECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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